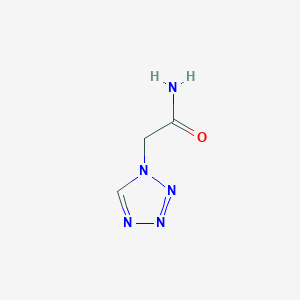

2-(1h-Tetrazol-1-yl)acetamide

Übersicht

Beschreibung

2-(1H-Tetrazol-1-yl)acetamide is a chemical compound characterized by the presence of a tetrazole ring attached to an acetamide group. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-1-yl)acetamide typically involves the reaction of acetamide with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-Tetrazol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions

Major Products: The major products formed from these reactions include various substituted tetrazoles, which have applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(1H-tetrazol-1-yl)acetamide exhibit notable antimicrobial properties. For instance, studies have shown that certain 5-substituted 1H-tetrazoles synthesized from this compound displayed in vitro activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, with inhibition zones indicating their potential as antimicrobial agents .

Drug Discovery

In the context of drug discovery, this compound is being investigated for its role as a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets such as free fatty acid receptors has been highlighted in recent studies, where tetrazole derivatives were found to act as potent antagonists . This suggests potential therapeutic applications in metabolic disorders and inflammation-related conditions.

Supramolecular Chemistry

Supramolecular Complexes

The compound is also utilized in supramolecular chemistry, where it serves as a ligand to form complexes with metal ions. For example, potassium N-oxy-2-(1H-tetrazol-1-yl)acetamide has been successfully coordinated with zinc ions to create novel supramolecular structures. These complexes exhibit interesting properties that could be harnessed for applications in catalysis and molecular recognition .

| Complex | Metal Ion | Properties |

|---|---|---|

| Potassium N-oxy-2-(1H-tetrazol-1-yl)acetamide | Zinc | Potential use in catalysis and electro-photonic applications |

Material Science

Polymeric Applications

In material science, this compound derivatives are being explored for their potential use in polymeric materials. The incorporation of tetrazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that these materials could be beneficial in developing advanced coatings and composites .

Case Studies

-

Synthesis Optimization

A study focused on optimizing the synthesis of N-substituted 2-(1H-tetrazol-1-yl)acetamides demonstrated high yields using environmentally friendly solvents and conditions. The methodology employed sodium azide in combination with trialkylamine hydrochloride, resulting in yields ranging from 70% to 97% across various substrates . -

Biological Evaluation

Another significant case study evaluated the biological activity of synthesized tetrazole derivatives against multiple pathogens. The results indicated that specific structural modifications led to enhanced antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents based on the tetrazole framework .

Wirkmechanismus

The mechanism of action of 2-(1H-Tetrazol-1-yl)acetamide involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.

5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting diverse biological activities.

Tetrazole Acetic Acid: Another tetrazole derivative with applications in pharmaceuticals .

Uniqueness: 2-(1H-Tetrazol-1-yl)acetamide is unique due to its specific combination of the tetrazole ring and acetamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

2-(1H-Tetrazol-1-yl)acetamide is a compound characterized by a tetrazole ring linked to an acetamide group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biochemical properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Structure and Functionality

The tetrazole ring in this compound can mimic carboxylic acids, allowing it to participate in various biochemical reactions. This mimicry enables the compound to interact with enzymes and proteins, influencing metabolic pathways and cellular functions.

Cellular Effects

Research indicates that this compound affects several cellular processes, including:

- Cell Signaling: It modulates pathways related to blood pressure regulation by interacting with angiotensin-converting enzymes.

- Gene Expression: The compound has been shown to influence the expression of genes involved in inflammation and pain perception.

- Metabolism: It plays a role in metabolic processes through its interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and its acidic nature. Its mechanism involves:

- Enzyme Interaction: The compound can inhibit or activate specific enzymes by mimicking substrate molecules, thereby influencing biochemical pathways.

- Receptor Modulation: It may act on receptors involved in pain and inflammation, providing analgesic effects .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with notable minimum inhibitory concentration (MIC) values .

- Analgesic Properties: Animal model studies have shown that this compound significantly reduces nociceptive responses, indicating potential as an analgesic agent .

Case Studies

Study on Antimicrobial Effects

A study conducted by researchers evaluated the antimicrobial properties of this compound derivatives. The results indicated that certain derivatives exhibited enhanced activity against Bacillus cereus and Pseudomonas aeruginosa, suggesting structural modifications could optimize efficacy .

Analgesic Activity Assessment

Another study focused on the analgesic effects of this compound in rodent models. The findings revealed that administration of the compound led to a significant decrease in pain-related behaviors, supporting its potential use in pain management therapies.

Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. Current literature does not extensively document the toxicity or side effects associated with this compound. However, it is essential to conduct further studies to evaluate its safety profile comprehensively.

Eigenschaften

IUPAC Name |

2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCZUKMDBBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301220 | |

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26476-16-4 | |

| Record name | NSC141861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the identified impurities found in cefazolin sodium drug substances and how are they related to 2-(1H-Tetrazol-1-yl)acetamide?

A1: Research has identified two previously unreported impurities in cefazolin sodium drug substance: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) []. Notably, Impurity-I shares a structural similarity with this compound, differing only by the presence of a 2,2-dihydroxyethyl group attached to the nitrogen atom. This finding highlights the potential for this compound to be present as an impurity or degradation product in pharmaceuticals containing related structures.

Q2: How is the structure of this compound elucidated through spectroscopic techniques?

A2: While the provided research [] focuses on identifying impurities in cefazolin sodium and doesn't delve into the specific spectroscopic characterization of this compound, it indicates the use of techniques like LC-MS, LC-MS/MS, 1D and 2D NMR, and FT-IR to characterize similar compounds. These techniques can be extrapolated to understand the structural properties of this compound. For instance:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.